molecular formula C20H16ClN3O4S B2547056 6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline CAS No. 685135-53-9

6-chloro-7-(1-(methylsulfonyl)-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)-[1,3]dioxolo[4,5-g]quinoline

Cat. No. B2547056
CAS RN: 685135-53-9
M. Wt: 429.88
InChI Key: DCTSZMDMUNMBEL-UHFFFAOYSA-N
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Description

This compound is a quinoline derivative, which is a type of heterocyclic compound. Quinolines have a wide range of applications in medicinal chemistry due to their bioactive properties .


Molecular Structure Analysis

The compound contains a quinoline core, which is a bicyclic compound with a benzene ring fused to a pyridine ring. It also contains a pyrazole ring, which is a type of aromatic heterocycle .


Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, reductions, and oxidations. The specific reactions that this compound can undergo would depend on the conditions and the reagents used .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of quinoline derivatives include moderate to high lipophilicity, good thermal stability, and the ability to form stable salts .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has been conducted on the synthesis of condensed heterotricycles, such as pyrazolo[3,4-c]quinoline derivatives, through processes involving reduction, thermal cyclization, aminoalkylation, and reductive cyclization. These synthetic pathways contribute to the development of novel heterocyclic compounds with potential pharmaceutical applications (Nagarajan & Shah, 1992).

Antimicrobial Activity

A series of novel disubstituted sulfonylquinoxaline derivatives have been synthesized and evaluated for their antimicrobial activity. Some compounds in this series demonstrated significant activity against Gram-positive and Gram-negative bacteria and fungi. These findings highlight the potential of sulfonylquinoxaline derivatives as promising antimicrobial agents (Ammar et al., 2020).

Molecular Docking and Drug Development

Isoxazolequinoxaline derivatives have been synthesized and analyzed for their potential as anti-cancer drugs. Through comprehensive studies including synthesis, crystal structure determination, DFT calculations, Hirshfeld surface analysis, and molecular docking, these compounds have been proposed for further evaluation in drug development processes (Abad et al., 2021).

Structural and Optical Properties for Photodiodes

Quinoline derivatives have been studied for their photovoltaic properties and applications in organic-inorganic photodiode fabrication. Research indicates that certain quinoline derivatives exhibit promising electrical and photovoltaic properties under both dark and illuminated conditions, suggesting their utility in the development of photodiodes (Zeyada et al., 2016).

Mechanism of Action

The mechanism of action of quinoline derivatives can vary widely depending on their structure and the specific functional groups they contain. Some quinoline derivatives are known to have antibacterial, antifungal, antimalarial, and anticancer activities .

Safety and Hazards

Like all chemicals, quinoline derivatives should be handled with care. They can be harmful if swallowed, inhaled, or come into contact with the skin. Some quinoline derivatives are also known to be environmentally hazardous .

Future Directions

Quinoline derivatives are a focus of ongoing research due to their wide range of bioactive properties. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and optimizing their properties for specific applications .

properties

IUPAC Name

6-chloro-7-(2-methylsulfonyl-5-phenyl-3,4-dihydropyrazol-3-yl)-[1,3]dioxolo[4,5-g]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O4S/c1-29(25,26)24-17(9-16(23-24)12-5-3-2-4-6-12)14-7-13-8-18-19(28-11-27-18)10-15(13)22-20(14)21/h2-8,10,17H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCTSZMDMUNMBEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C(CC(=N1)C2=CC=CC=C2)C3=C(N=C4C=C5C(=CC4=C3)OCO5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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